2-(2,5-Dimethoxyphenyl)cyclohexanol
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Description
2-(2,5-Dimethoxyphenyl)cyclohexanol is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.311. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Novel Compounds
A study by Hameed et al. (2015) utilized a related compound, cyclohexanone, in a domino Baylis–Hillman/oxa-Michael reaction sequence to synthesize new xanthene-based thiosemicarbazones. These compounds demonstrated significant antibacterial activity against various bacterial strains, comparable to standard drugs like ciprofloxacin (Hameed et al., 2015).
2. Catalytic Applications
Silva et al. (2015) reported the synthesis of a brominated manganese porphyrin compound using cyclohexane. This catalyst showed enhanced yields and selectivity in the oxidation of cyclohexane, suggesting its potential in industrial catalytic applications (Silva et al., 2015).
3. Conversion in Chemical Reactions
Bovkun et al. (2005) described a method for converting chlorophenols into cyclohexane using a palladium-rhodium catalyst. This process is significant for detoxification methods and highlights the versatility of cyclohexane in chemical transformations (Bovkun et al., 2005).
4. Photoremovable Protecting Groups
Zabadal et al. (2001) explored the use of 2,5-dimethylphenacyl (DMP) esters in cyclohexane solutions, finding that irradiation produces free carboxylic acids with high yields. This indicates the potential of using similar compounds as photoremovable protecting groups in organic synthesis (Zabadal et al., 2001).
5. Neurotrophic Effects
Matsui et al. (2012) isolated compounds from Zingiber purpureum, similar in structure to 2-(2,5-Dimethoxyphenyl)cyclohexanol, which showed significant neurotrophic effects and enhanced hippocampal neurogenesis in mice. This suggests potential applications in treating depression and dementia (Matsui et al., 2012).
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h7-9,11,13,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLFABLABBHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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